molecular formula C17H25NO4 B034741 Vanillylamine, N-heptanoyl-, acetate CAS No. 101030-69-7

Vanillylamine, N-heptanoyl-, acetate

Cat. No.: B034741
CAS No.: 101030-69-7
M. Wt: 307.4 g/mol
InChI Key: MHCUTVAZEAWWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillylamine, N-heptanoyl-, acetate is a chemical compound that belongs to the class of amides. It is commonly known as capsaicinamide acetate and is synthesized from vanillylamine and heptanoic anhydride. The compound is widely studied for its potential applications in scientific research and has shown promising results in various fields.

Mechanism of Action

The mechanism of action of vanillylamine, N-heptanoyl-, acetate is not fully understood. However, it is believed to act as an agonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the perception of pain and temperature. The compound has also been shown to inhibit the activity of the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including substance P and glutamate. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of vanillylamine, N-heptanoyl-, acetate is its ability to selectively modulate the activity of TRPV1 receptors. This makes it a useful tool in the study of pain mechanisms and may have potential applications in the development of new pain medications. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of vanillylamine, N-heptanoyl-, acetate. One potential direction is the development of new pain medications based on the compound. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new synthesis methods for the compound may lead to improved yields and increased availability for scientific research.

Synthesis Methods

The synthesis of vanillylamine, N-heptanoyl-, acetate involves the reaction of vanillylamine with heptanoic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

Vanillylamine, N-heptanoyl-, acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry. The compound is commonly used as a tool in the study of pain mechanisms and has been shown to modulate the activity of nociceptive neurons.

Properties

101030-69-7

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

[4-[(heptanoylamino)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H25NO4/c1-4-5-6-7-8-17(20)18-12-14-9-10-15(22-13(2)19)16(11-14)21-3/h9-11H,4-8,12H2,1-3H3,(H,18,20)

InChI Key

MHCUTVAZEAWWON-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC

Canonical SMILES

CCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)C)OC

101030-69-7

synonyms

Vanillylamine, N-heptanoyl-, acetate

Origin of Product

United States

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